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Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-
dimethoxyphenyl)ethanamine, a compound of interest to researchers in drug discovery and

organic synthesis. Due to the limited availability of experimental data for 1-(3,4-
dimethoxyphenyl)ethanamine, this report utilizes spectral data from its close structural

isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference.

This document is intended for an audience of researchers, scientists, and drug development

professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,4-

dimethoxyphenethylamine. These values provide a foundational understanding of the

compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.7-6.8 m 3H Ar-H

3.85 s 6H 2 x OCH₃

2.89 t 2H Ar-CH₂-

2.67 t 2H -CH₂-NH₂

1.12 br s 2H -NH₂

¹³C NMR (Carbon-13 NMR) Data[2]

Chemical Shift (ppm) Assignment

148.8 Ar-C-O

147.4 Ar-C-O

132.5 Ar-C

121.0 Ar-CH

112.1 Ar-CH

111.4 Ar-CH

55.9 OCH₃

43.5 Ar-CH₂-

36.1 -CH₂-NH₂

Infrared (IR) Spectroscopy[3]
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3450 Strong, Broad N-H stretch (primary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2950 Medium Aliphatic C-H stretch

1590, 1515, 1465 Medium-Strong C=C stretch (aromatic ring)

1260, 1030 Strong C-O stretch (aryl ether)

1235 Strong C-N stretch

Mass Spectrometry (MS)[4]
m/z Relative Intensity (%) Assignment

181 ~20 [M]⁺ (Molecular Ion)

152 100 [M - CH₂NH₂]⁺

30 ~80 [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) and transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500

MHz spectrometer. A standard pulse sequence is used, and the data is processed with

Fourier transformation. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often

requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
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Broadband proton decoupling is commonly employed to simplify the spectrum to single lines

for each unique carbon atom.[3][4]

Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

[5][6]

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected

over a range of 4000-400 cm⁻¹.[6]

KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide

(KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam

path for analysis.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS).

Electron Ionization (EI): The sample is introduced into the ion source, where it is bombarded

with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation

of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z)

and detected.[7] The fragmentation pattern provides valuable information about the

molecular structure.[8][9]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 1-(3,4-dimethoxyphenyl)ethanamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(3,4-
Dimethoxyphenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1351634#spectroscopic-data-nmr-ir-ms-
for-1-3-4-dimethoxyphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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